molecular formula C13H12N4O B2899339 5-(1H-imidazol-1-ylmethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole CAS No. 1197616-17-3

5-(1H-imidazol-1-ylmethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole

Cat. No. B2899339
CAS RN: 1197616-17-3
M. Wt: 240.266
InChI Key: NRHIMBOHEMELGU-UHFFFAOYSA-N
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Description

5-(1H-imidazol-1-ylmethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole, also known as IMMOX, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. IMMOX belongs to the class of oxadiazole derivatives, which have been studied for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 5-(1H-imidazol-1-ylmethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of enzymes involved in the biosynthesis of important cellular components, such as nucleic acids and proteins. This compound has been shown to inhibit the growth of bacteria by interfering with cell wall synthesis and disrupting membrane integrity. In cancer cells, this compound has been reported to induce apoptosis, or programmed cell death, by activating caspase enzymes and inhibiting the activity of anti-apoptotic proteins.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of various microorganisms, including both Gram-positive and Gram-negative bacteria, fungi, and yeasts. This compound has also been shown to have antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. In addition, this compound has been reported to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-(1H-imidazol-1-ylmethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole in lab experiments is its broad spectrum of activity against a range of microorganisms, making it a potential candidate for the development of new antimicrobial agents. This compound has also been shown to have antitumor activity against various cancer cell lines, making it a potential candidate for the development of new cancer therapies. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 5-(1H-imidazol-1-ylmethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole. One area of interest is the development of new antimicrobial agents based on the structure of this compound. Another area of interest is the development of new cancer therapies based on the antitumor activity of this compound. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of inflammatory diseases.

Synthesis Methods

5-(1H-imidazol-1-ylmethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole can be synthesized through a multistep reaction starting from 4-methylbenzylamine and 2-chloroacetic acid. The first step involves the formation of N-(4-methylphenyl)glycine methyl ester, which is then reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1H-imidazole to give the final product, this compound. The overall yield of the synthesis process is around 60%.

Scientific Research Applications

5-(1H-imidazol-1-ylmethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in the field of medicine. Several studies have reported its antimicrobial activity against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, fungi, and yeasts. This compound has also been shown to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. In addition, this compound has been reported to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.

properties

IUPAC Name

5-(imidazol-1-ylmethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O/c1-10-2-4-11(5-3-10)13-15-12(18-16-13)8-17-7-6-14-9-17/h2-7,9H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRHIMBOHEMELGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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